molecular formula C16H19N3O3S B2479645 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide CAS No. 941964-16-5

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2479645
CAS No.: 941964-16-5
M. Wt: 333.41
InChI Key: DOTVZMRXEDKYRS-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the design and development of novel therapeutic agents. This compound features a hybrid molecular architecture that rationally fuses a benzamide framework, substituted with a nitro group, to a thiophene heterocycle via a dimethylaminoethyl spacer . Benzamide derivatives are recognized for their capacity to engage diverse biological targets, including enzymes and receptors, through interactions such as hydrogen bonding and π-π stacking . The incorporation of the electron-rich thiophene ring is a strategic bioisosteric replacement that can enhance metabolic stability and improve the overall pharmacokinetic profile of the molecule compared to purely aromatic scaffolds . The dimethylaminoethyl spacer serves as a conformational bridge, enabling optimal positioning of the pharmacophoric elements for target engagement, a design principle mirrored in the development of various kinase inhibitors . The nitro group on the benzamide core can act as a strong hydrogen bond acceptor and may be exploited in the design of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP) . Furthermore, structural analogs featuring nitrobenzamido substitutions on thiophene scaffolds have been subjects of electrochemical investigation, antioxidant activity assessment, and molecular docking studies, indicating their potential for diverse biophysical and biological evaluations . This compound is supplied for research purposes only. It is strictly for non-human, non-veterinary applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11-12(6-4-7-13(11)19(21)22)16(20)17-10-14(18(2)3)15-8-5-9-23-15/h4-9,14H,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTVZMRXEDKYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagent Selection

The synthesis begins with 2-methyl-3-nitrobenzoic acid, a commercially available precursor. Amidation of this compound is critical for establishing the benzamide backbone. Two primary strategies dominate literature reports:

Thionyl Chloride Activation :
Treatment of 2-methyl-3-nitrobenzoic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride in situ. Subsequent reaction with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine in dichloromethane (DCM) at 0–5°C produces the intermediate amide. This method yields 72–78% purity but requires rigorous moisture control.

Carbodiimide-Mediated Coupling :
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in tetrahydrofuran (THF) and DCM at 20°C achieves superior yields (91%). The protocol involves dissolving 2-methyl-3-nitrobenzoic acid and EDC in DCM, followed by dropwise addition of the amine component. Quenching with NaHCO₃ and extraction with ethyl acetate yields the crude product, which is purified via silica chromatography.

Method Reagents Solvent Temperature Yield Purity
Thionyl Chloride SOCl₂, DCM DCM 0–5°C 72% 78%
EDC Coupling EDC, THF THF/DCM 20°C 91% 95%

Side Reactions and Mitigation

Competitive esterification and over-activation of the carboxylic acid are common issues. Adding catalytic 4-dimethylaminopyridine (DMAP) suppresses ester byproducts, while maintaining a 1:1.2 molar ratio of acid to EDC minimizes dimerization.

Functionalization with Thiophene and Dimethylamino Groups

Alkylation Strategies

The thiophene-dimethylamino moiety is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution :
Reacting 2-(bromomethyl)thiophene with N,N-dimethylethylenediamine in acetonitrile at 80°C for 12 hours produces 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine. This intermediate is then coupled to the nitrobenzamide core using EDC.

Reductive Amination :
Condensation of thiophene-2-carbaldehyde with dimethylamine hydrochloride in methanol, followed by sodium cyanoborohydride reduction, generates the amine precursor. This method avoids halogenated intermediates but requires strict pH control (pH 6–7).

Copper-Catalyzed Coupling

Recent advances utilize CuCl₂ (40 mol%) and I₂ (1.5 equiv) in 1,2-dichlorobenzene (DCB) at 140°C under oxygen atmosphere. This one-pot approach couples pre-formed nitrobenzamide with thiophene derivatives, achieving 63% yield after 6 hours.

Method Catalyst Solvent Temperature Time Yield
Nucleophilic Substitution None Acetonitrile 80°C 12 h 58%
Reductive Amination NaCNBH₃ Methanol 25°C 24 h 65%
Cu-Mediated Coupling CuCl₂, I₂ DCB/Diglyme 140°C 6 h 63%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Adapting protocols from analogous benzamides, microwave irradiation at 150°C for 15 minutes in ethanol with N,N-diisopropylethylamine (DIEA) accelerates amidation, reducing reaction time from hours to minutes. However, scalability remains limited due to specialized equipment requirements.

Solid-Phase Synthesis

Immobilizing 2-methyl-3-nitrobenzoic acid on Wang resin enables iterative coupling with amine components. While this method facilitates purification, reported yields (45–50%) are suboptimal for industrial applications.

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents (DMF, NMP) hinder nitro group stability, whereas DCB and diglyme enhance copper-catalyzed coupling efficiency. Ethanol and THF balance solubility and reaction kinetics for amidation steps.

Temperature and Catalysis

Elevating temperature to 140°C in CuCl₂-mediated reactions improves conversion rates but risks nitro group reduction. Lower temperatures (80–100°C) favor selectivity at the expense of prolonged reaction times.

Characterization and Quality Control

Spectroscopic Analysis

¹H NMR (500 MHz, CDCl₃) : Key signals include δ 8.48 (dd, J = 2.3, 7.1 Hz, aromatic H), δ 3.07 (s, N(CH₃)₂), and δ 6.34 (br, NH).
MS (ESI+) : m/z 333.41 [M+H]⁺ confirms molecular weight.

Purity Assessment

HPLC with C18 columns (ACN/H₂O gradient) resolves residual starting materials, while IR spectroscopy (KBr) verifies amide C=O stretch at 1650 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methylbenzamide
  • N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide
  • N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-4-nitrobenzamide

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and development efforts.

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C15_{15}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 304.4 g/mol

The compound features a thiophene ring, a dimethylamino group, and a nitrobenzamide moiety, which contribute to its pharmacological properties.

Biological Activity Overview

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated potent inhibition of cancer cell proliferation in various in vitro assays. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Inhibition of Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa5.0Apoptosis induction
Related Compound XMCF73.5Cell cycle arrest

2. Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary screening against various bacterial strains has shown promising results, suggesting that it could serve as a lead compound for developing new antibiotics.

Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Modulation of Gene Expression : It can alter the expression levels of genes associated with apoptosis and cell cycle regulation.

Toxicology and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of this compound. In animal models, the compound showed a dose-dependent response with no significant acute toxicity observed at lower doses. However, further studies are needed to evaluate chronic exposure effects and long-term safety.

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